molecular formula C18H19N3O B12730149 Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- CAS No. 88965-07-5

Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)-

Cat. No.: B12730149
CAS No.: 88965-07-5
M. Wt: 293.4 g/mol
InChI Key: LDTZCKYNCKJHAS-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications. The compound features a fused bicyclic structure, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid or trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of pathogens. The exact pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyridine-3-propanamide, 6-methyl-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted research and development .

Properties

CAS No.

88965-07-5

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide

InChI

InChI=1S/C18H19N3O/c1-12-3-6-14(7-4-12)18-15(8-9-16(19)22)21-11-13(2)5-10-17(21)20-18/h3-7,10-11H,8-9H2,1-2H3,(H2,19,22)

InChI Key

LDTZCKYNCKJHAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)N

Origin of Product

United States

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